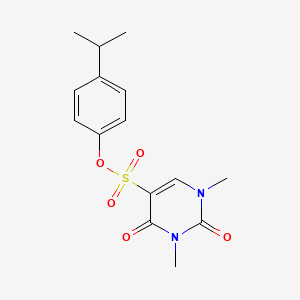

![molecular formula C24H20N4O3S B2579627 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phényl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione CAS No. 2104030-82-0](/img/structure/B2579627.png)

6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phényl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

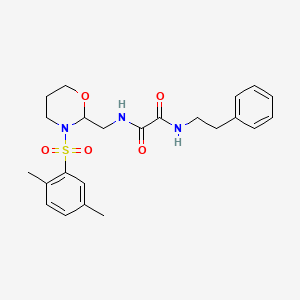

6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.

BenchChem offers high-quality 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Brr2-IN-3 s’est avéré prometteur en tant qu’agent anticancéreux. Son mécanisme d’action implique l’inhibition de l’épissage de l’ARN en ciblant le spliceosome, en particulier l’hélicase Brr2. En perturbant l’épissage, il interfère avec la croissance et la survie des cellules cancéreuses. Les chercheurs étudient son potentiel dans le traitement de divers cancers, notamment la leucémie, le cancer du sein et le cancer du poumon .

Propriétés antivirales

Brr2-IN-3 présente une activité antivirale en interférant avec l’épissage de l’ARN viral. Il peut inhiber la réplication des virus à ARN, tels que la grippe et le VIH. Les scientifiques explorent son utilisation comme un nouveau candidat médicament antiviral .

Maladies neurodégénératives

Le dysfonctionnement du spliceosome est impliqué dans les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson. La capacité de Brr2-IN-3 à moduler l’épissage de l’ARN en fait un agent thérapeutique potentiel pour ces affections. Les chercheurs étudient ses effets sur les événements d’épissage aberrants associés à la neurodégénérescence .

Applications antibactériennes

Les dérivés de Brr2-IN-3 ont démontré une activité antibactérienne contre les bactéries Gram-positives et Gram-négatives. En ciblant l’épissage de l’ARN bactérien, ils perturbent les processus cellulaires essentiels. Ces composés pourraient être précieux dans la lutte contre les souches résistantes aux antibiotiques .

Effets anti-inflammatoires

Brr2-IN-3 peut supprimer l’inflammation en affectant les événements d’épissage liés aux cytokines pro-inflammatoires. Les chercheurs étudient son potentiel en tant qu’agent anti-inflammatoire dans des affections telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l’intestin .

Modulation épigénétique

L’impact de Brr2-IN-3 sur l’épissage de l’ARN s’étend à la régulation épigénétique. Il influence les schémas d’épissage alternatif, ce qui peut affecter l’expression génique. Les scientifiques explorent son rôle dans les modifications épigénétiques et la régulation génique .

En résumé, Brr2-IN-3 représente un composé polyvalent ayant des applications allant de la thérapie anticancéreuse aux stratégies antivirales, en passant par le traitement des maladies neurodégénératives, les interventions antibactériennes, les approches anti-inflammatoires et la recherche épigénétique. Ses propriétés uniques en font une cible prometteuse pour de nouvelles recherches et le développement de médicaments . 🌟

Pour des informations plus détaillées, vous pouvez vous référer aux articles de recherche originaux liés ci-dessous :

- Synthèse et potentiel thérapeutique des composés contenant de l’imidazole

- Conception, synthèse et activité antimicrobienne in vitro de la 6-(1H-benzimidazol-2-yl)-3,5-diméthyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one

- Synthèse en une étape de thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine et triazolo[3,4-b][1,3,4]thiadiazine hautement fonctionnalisés

Mécanisme D'action

Target of Action

The primary target of the compound 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione, also known as Brr2-IN-3, is the Brr2 protein . Brr2 is a DExD/H-box RNA helicase that is responsible for U4/U6 unwinding, a critical step in spliceosomal activation . Brr2 is a large protein that consists of an N-terminal domain with unknown function and two Hel308-like modules that are responsible for RNA unwinding .

Mode of Action

Brr2-IN-3 interacts with its target, the Brr2 protein, to influence its function in the spliceosome . . The interaction of Brr2-IN-3 with Brr2 could potentially influence this unwinding process, thereby affecting spliceosomal activation.

Biochemical Pathways

The action of Brr2-IN-3 affects the splicing pathway in cells . Splicing is a critical process in gene expression where introns are removed from pre-mRNA and exons are joined together to form mature mRNA. Brr2 plays a key role in this process by unwinding U4/U6 during spliceosomal activation . By interacting with Brr2, Brr2-IN-3 can potentially influence the splicing process and thus the overall gene expression within the cell.

Result of Action

The result of Brr2-IN-3’s action on Brr2 can lead to changes in the splicing process and thus gene expression within the cell . This could potentially have a variety of downstream effects depending on the specific genes affected. For example, if genes involved in cell cycle regulation are affected, this could influence cell proliferation and potentially have implications in diseases such as cancer.

Analyse Biochimique

Biochemical Properties

Brr2-IN-3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of Brr2-IN-3 is the RNA helicase Brr2, which is involved in the unwinding of U4/U6 RNA duplexes during spliceosomal activation . Brr2-IN-3 binds to Brr2 and inhibits its helicase activity, thereby affecting the splicing process. Additionally, Brr2-IN-3 may interact with other spliceosomal proteins, such as Prp8 and Prp31, influencing the assembly and activation of the spliceosome .

Cellular Effects

Brr2-IN-3 has been shown to impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the activity of Brr2, Brr2-IN-3 disrupts the normal splicing of pre-mRNA, leading to alterations in gene expression patterns . This can affect cell function and viability, as proper splicing is essential for the production of functional proteins. Furthermore, Brr2-IN-3 may influence cell signaling pathways by modulating the expression of genes involved in these pathways, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of Brr2-IN-3 involves its binding to the RNA helicase Brr2, leading to the inhibition of its helicase activity . This inhibition prevents the unwinding of U4/U6 RNA duplexes, a critical step in spliceosomal activation. As a result, the spliceosome cannot proceed to the catalytically active state, leading to defects in pre-mRNA splicing. Brr2-IN-3 may also interact with other spliceosomal components, such as Prp8 and Prp31, further influencing the splicing process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brr2-IN-3 have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to Brr2-IN-3 can lead to sustained inhibition of Brr2 activity, resulting in persistent defects in pre-mRNA splicing . Additionally, the degradation of Brr2-IN-3 over time may reduce its efficacy, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of Brr2-IN-3 vary with different dosages in animal models. At lower doses, Brr2-IN-3 may selectively inhibit Brr2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, potentially due to off-target interactions or excessive inhibition of Brr2. Studies have identified threshold effects, where a certain dosage is required to achieve the desired inhibition of Brr2 activity, while higher doses may lead to adverse effects on cellular function and viability.

Metabolic Pathways

Brr2-IN-3 is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of Brr2 affects the splicing of pre-mRNA, which can influence the expression of genes involved in metabolic processes . Additionally, Brr2-IN-3 may interact with other enzymes and cofactors, modulating metabolic flux and metabolite levels. Understanding these interactions can provide insights into the broader metabolic effects of Brr2-IN-3.

Transport and Distribution

The transport and distribution of Brr2-IN-3 within cells and tissues are critical factors in determining its efficacy and specificity. Brr2-IN-3 may be transported into cells via specific transporters or binding proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its ability to reach target sites, such as the spliceosome, and exert its inhibitory effects. Understanding the transport and distribution mechanisms of Brr2-IN-3 can aid in optimizing its use in experimental and therapeutic settings.

Subcellular Localization

Brr2-IN-3’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Brr2-IN-3 may localize to the nucleus, where it can interact with spliceosomal components and inhibit Brr2 activity. The subcellular localization of Brr2-IN-3 can influence its efficacy and specificity, highlighting the importance of understanding these factors in its biochemical analysis.

Propriétés

IUPAC Name |

6-benzyl-3-[3-(1,3-thiazol-5-ylmethoxy)phenyl]-1,4-dihydropyrido[4,3-d]pyrimidine-2,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c29-23-10-22-18(13-27(23)12-17-5-2-1-3-6-17)14-28(24(30)26-22)19-7-4-8-20(9-19)31-15-21-11-25-16-32-21/h1-11,13,16H,12,14-15H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWVULNDIBAUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN(C(=O)C=C2NC(=O)N1C3=CC(=CC=C3)OCC4=CN=CS4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2579544.png)

![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)

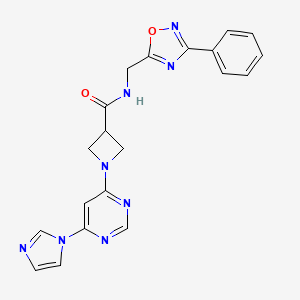

![N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579553.png)

![2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine](/img/structure/B2579555.png)

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579560.png)

![(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2579564.png)

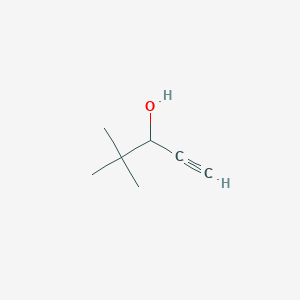

![3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2579565.png)

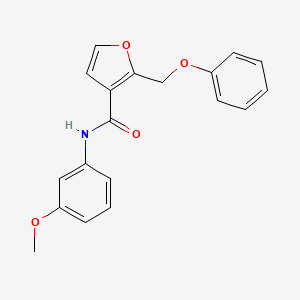

![3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2579567.png)